4-(4-Iodobenzoyl)isoquinoline

Suzuki–Miyaura coupling Sonogashira coupling C–I bond activation

4-(4-Iodobenzoyl)isoquinoline (CAS 1187165-73-6; PubChem CID is a synthetic isoquinoline derivative bearing a 4-iodobenzoyl substituent at the C4 position of the heteroaromatic core. Its molecular formula is C₁₆H₁₀INO (MW 359.16 g/mol).

Molecular Formula C16H10INO
Molecular Weight 359.16 g/mol
CAS No. 1187165-73-6
Cat. No. B1392048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Iodobenzoyl)isoquinoline
CAS1187165-73-6
Molecular FormulaC16H10INO
Molecular Weight359.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)I
InChIInChI=1S/C16H10INO/c17-13-7-5-11(6-8-13)16(19)15-10-18-9-12-3-1-2-4-14(12)15/h1-10H
InChIKeyMSJZIUCRFDVOEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Iodobenzoyl)isoquinoline (CAS 1187165-73-6): Chemical Identity, Computed Physicochemical Profile, and Comparator Landscape for Informed Procurement


4-(4-Iodobenzoyl)isoquinoline (CAS 1187165-73-6; PubChem CID 49762368) is a synthetic isoquinoline derivative bearing a 4-iodobenzoyl substituent at the C4 position of the heteroaromatic core. Its molecular formula is C₁₆H₁₀INO (MW 359.16 g/mol) [1]. Computed physicochemical properties include an XLogP3-AA of 4.1, a topological polar surface area of 30 Ų, a predicted density of 1.655 ± 0.06 g/cm³, and a predicted boiling point of 482.8 ± 25.0 °C [1]. The compound is commercially available from multiple reputable suppliers at purities of 97% (Fluorochem, catalog F203203) to ≥98% (ChemScene, catalog CS-0551274) . Its closest structural analogs—the 4-(4-bromo), 4-(4-chloro), 4-(4-fluoro), and non-halogenated 4-benzoyl congeners—share the identical isoquinoline–benzoyl scaffold but differ critically in the para-substituent on the benzoyl ring, creating a systematic halogen series with graded electronic, steric, and reactivity profiles .

Why 4-Benzoylisoquinolines Cannot Be Interchanged Without Risk: Evidence from Systematic Halogen Variation and Cross-Coupling Reactivity


The para-halogen substituent on the benzoyl ring of 4-(4-halobenzoyl)isoquinolines governs three interdependent properties that preclude casual interchange: (i) cross-coupling reactivity at the aryl–halogen bond, (ii) lipophilicity (XLogP3) and passive membrane permeability, and (iii) heavy-atom effects for biophysical techniques. The C–I bond (bond dissociation energy ≈ 57 kcal/mol) is substantially weaker than the C–Br (≈ 68 kcal/mol) or C–Cl (≈ 81 kcal/mol) bonds, making the iodo derivative the most reactive electrophile in palladium-catalyzed Suzuki–Miyaura, Sonogashira, and Heck coupling manifolds [1][2]. The XLogP3 of 4.1 for the iodo compound versus approximately 3.6 (estimated for the 4-bromo analog) and approximately 2.4 (estimated for the non-halogenated 4-benzoyl parent) reflects a lipophilicity gradient of ~1.7 log units across the series [3]. This translates to an approximately 50-fold difference in predicted octanol–water partition coefficient, with direct consequences for compound handling, storage conditions, and in silico ADME predictions in medicinal chemistry programs [3][4]. The monoisotopic mass of 358.98071 Da for the iodo analog also enables its use as a heavy-atom derivative for X-ray crystallographic phasing—a capability that none of the lighter halogen or non-halogenated analogs can match [3][5].

Quantitative Differentiation Evidence: 4-(4-Iodobenzoyl)isoquinoline Versus Its Closest Structural Analogs and In-Class Candidates


Evidence Dimension 1: Cross-Coupling Reactivity — C–I Versus C–Br/C–Cl Bond Dissociation Energy Gradient

The aryl–iodine bond in 4-(4-iodobenzoyl)isoquinoline provides the most reactive entry point for palladium-catalyzed cross-coupling among the 4-(4-halobenzoyl)isoquinoline series. The C–I bond dissociation energy (BDE) of approximately 57 kcal/mol is significantly lower than the C–Br BDE (~68 kcal/mol) and C–Cl BDE (~81 kcal/mol) [1][2]. This difference of ~11 kcal/mol (C–I vs. C–Br) and ~24 kcal/mol (C–I vs. C–Cl) translates to substantially milder reaction conditions (lower temperatures, shorter reaction times, reduced catalyst loadings) for oxidative addition, the rate-determining step in cross-coupling [2][3]. In the context of the 4-benzoylisoquinoline scaffold, this enables chemoselective functionalization at the para-iodo position in the presence of the isoquinoline nitrogen, which can otherwise coordinate and poison palladium catalysts [3][4].

Suzuki–Miyaura coupling Sonogashira coupling C–I bond activation palladium catalysis building block diversification

Evidence Dimension 2: Lipophilicity Gradient — XLogP3 Across the 4-(4-Halobenzoyl)isoquinoline Series

The computed XLogP3-AA value of 4.1 for 4-(4-iodobenzoyl)isoquinoline represents the highest lipophilicity in the 4-(4-halobenzoyl)isoquinoline series [1]. While experimentally determined logP values for the bromo, chloro, and fluoro analogs have not been published, the systematic decrease in halogen electronegativity (I: 2.66, Br: 2.96, Cl: 3.16, F: 3.98) and increase in atomic polarizability (I: ~5.35 ų, Br: ~3.05 ų, Cl: ~2.18 ų, F: ~0.56 ų) predict a monotonic logP increase from the fluoro to the iodo congener [2]. The XLogP3 gap of approximately 1.7 log units from the non-halogenated 4-benzoylisoquinoline (estimated XLogP3 ~2.4) provides a quantifiable differentiation in predicted membrane permeability and protein binding [1][3].

lipophilicity XLogP3 medicinal chemistry ADME prediction structure–property relationship

Evidence Dimension 3: Molecular Weight and Monoisotopic Mass — Heavy-Atom Utility for X-Ray Crystallography

With an exact monoisotopic mass of 358.98071 Da and the presence of a single iodine atom (atomic number 53), 4-(4-iodobenzoyl)isoquinoline provides a usable anomalous scattering signal (f'' ≈ 6.9 electrons at Cu Kα wavelength, λ = 1.5418 Å) for single-wavelength anomalous diffraction (SAD) phasing experiments [1][2]. In contrast, the 4-bromo analog (monoisotopic mass ~311.0 Da, f'' ≈ 1.3 e⁻) provides only marginal anomalous signal, and the 4-chloro (f'' ≈ 0.7 e⁻) and 4-fluoro (f'' ≈ 0.03 e⁻) analogs are essentially transparent at standard X-ray wavelengths [2][3]. This makes the iodo derivative the only member of the series suitable for rapid experimental phasing of macromolecular crystal structures without selenomethionine incorporation.

X-ray crystallography heavy-atom phasing SAD/MAD phasing isomorphous replacement structural biology

Evidence Dimension 4: Commercial Availability and Purity Benchmarking Against Halogen Analog Series

Commercial availability data aggregated from authorized vendor listings (Fluorochem, ChemScene, Chemenu) demonstrates that 4-(4-iodobenzoyl)isoquinoline is available at purities of 97% (Fluorochem F203203) to ≥98% (ChemScene CS-0551274) . Comparable purity specifications exist for the 4-bromo (97%, Fluorochem F203200) and 4-chloro (97%, Fluorochem F203197) analogs . The 4-fluoro analog is likewise available at 97% (Fluorochem F203194) . The critical supply-chain differentiation is that the iodo derivative is listed as 'Discontinued' by the CymitQuimica distribution channel (Ref. 10-F203203), indicating constrained supply relative to its bromo and chloro counterparts . Buyers should verify current stock status directly with manufacturers before committing to large-scale synthetic routes.

chemical procurement purity specification vendor comparison building block availability research supply chain

Evidence Dimension 5: Predicted Physical Property Differentiation — Boiling Point and Density Across the Halogen Series

Predicted physicochemical property data from Chemsrc and ChemicalBook provide quantifiable differentiation in boiling point and density across the 4-(4-halobenzoyl)isoquinoline series. The iodo derivative has a predicted boiling point of 482.8 ± 25.0 °C and a predicted density of 1.655 ± 0.06 g/cm³ . The systematic increase in density from the fluoro analog (1.255 ± 0.06 g/cm³, predicted) to the iodo analog (1.655 ± 0.06 g/cm³) scales approximately linearly with the halogen atomic mass . The predicted boiling point of 482.8 °C places the iodo compound significantly above the typical operating range of standard rotary evaporators (~200–250 °C at atmospheric pressure), requiring vacuum distillation or sublimation for purification—a practical consideration for kilo-lab and pilot-plant operations .

boiling point density predicted properties formulation development purification method selection

Evidence Dimension 6: Isoquinoline C4-Aryl Substituent Pharmacophoric Relevance — SAR Context from 4-Arylisoquinoline Literature

The 4-arylisoquinoline scaffold, of which 4-(4-iodobenzoyl)isoquinoline is a member, has been validated as a privileged pharmacophore across multiple target classes. The 4-aryl-1-isoquinolinone series yielded potent PDE5 inhibitors with nanomolar IC₅₀ values (range 0.23–10 nM), demonstrating that para-substitution on the 4-aryl ring directly modulates target potency [1][2]. The 4-aryl-tetrahydroisoquinoline series produced selective aldosterone synthase (CYP11B2) inhibitors with in vivo efficacy in rodent and primate models [3]. While no direct biological testing data for 4-(4-iodobenzoyl)isoquinoline itself are available in the peer-reviewed literature, its structural placement at the intersection of these validated chemotypes—combining the C4-benzoyl motif with a para-iodo substituent amenable to late-stage diversification—positions it as a strategic intermediate for focused library synthesis targeting these and related pharmacological mechanisms [4].

structure–activity relationship 4-arylisoquinoline kinase inhibitor PDE5 inhibitor aldosterone synthase

Recommended Procurement and Application Scenarios for 4-(4-Iodobenzoyl)isoquinoline Based on Quantified Differentiation Evidence


Scenario A: Palladium-Catalyzed Diversification of the 4-Benzoylisoquinoline Scaffold

When the research objective is the generation of a focused library of 4-(4-substituted benzoyl)isoquinolines via Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling, 4-(4-iodobenzoyl)isoquinoline should be selected as the universal electrophilic intermediate over its bromo or chloro analogs. The approximately 11 kcal/mol lower C–I bond dissociation energy (57 vs. 68 kcal/mol for C–Br) enables oxidative addition at room temperature to 60 °C with Pd(PPh₃)₄ or PdCl₂(dppf), compared to 80–110 °C typically required for the bromo analog [1][2]. This milder thermal profile preserves the integrity of the acid-labile isoquinoline nitrogen and the benzoyl carbonyl during coupling, reducing byproduct formation and simplifying chromatographic purification [2][3].

Scenario B: Heavy-Atom Derivative for Macromolecular X-Ray Crystallography

Structural biology groups co-crystallizing protein targets with 4-benzoylisoquinoline-based inhibitors should prioritize the iodo derivative for experimental phasing. The anomalous scattering factor f'' of ~6.9 electrons at Cu Kα provides sufficient signal for SAD phasing of crystals diffracting to ~3.0 Å resolution or better [4][5]. The monoisotopic mass of 358.98071 Da ensures a mass shift readily detectable by mass spectrometry for confirming ligand incorporation into crystals [6]. Neither the bromo (f'' ≈ 1.3 e⁻), chloro (f'' ≈ 0.7 e⁻), nor fluoro (f'' ≈ 0.03 e⁻) analogs provide usable anomalous signal for routine SAD experiments, making the iodo derivative the only viable choice for rapid structure solution without selenomethionine labeling or exogenous heavy-atom soaking [5].

Scenario C: Medicinal Chemistry Lead Optimization Requiring Maximal Lipophilicity in the 4-Benzoylisoquinoline Series

In lead optimization programs where increasing logP is the primary design objective—for example, to improve blood–brain barrier penetration or to enhance binding to lipophilic protein pockets—4-(4-iodobenzoyl)isoquinoline is the logical starting point. Its XLogP3-AA of 4.1 is approximately 1.7 log units above the non-halogenated 4-benzoyl parent and approximately 0.5 log units above the estimated value for the bromo analog [6][7]. Each 1.0 logP increase corresponds to an approximately 10-fold increase in predicted octanol–water partition coefficient, translating to a ~50-fold difference between the iodo and the non-halogenated parent [7]. Medicinal chemists should also note that the iodine atom can engage in halogen bonding (σ-hole interaction) with backbone carbonyl oxygens in protein binding sites, a non-canonical interaction unavailable to the non-halogenated, fluoro, and chloro analogs [8].

Scenario D: Physicochemical Profiling and Preformulation Development for the 4-Benzoylisoquinoline Chemical Series

Formulation scientists conducting comprehensive physicochemical profiling of the 4-(4-halobenzoyl)isoquinoline series should include the iodo derivative as the upper boundary of the lipophilicity and density range. With a predicted density of 1.655 g/cm³ and boiling point of 482.8 °C, the iodo compound defines the worst-case scenario for thermal stability testing, vacuum drying protocols, and HPLC method development (longer retention times due to highest logP) . The predicted pKa of 2.82 ± 0.10 for the isoquinoline nitrogen indicates that the compound will be predominantly neutral at physiological pH, with solubility governed primarily by lipophilicity rather than ionization state . The commercial availability at ≥97% purity from multiple vendors supports its use as a reference standard for analytical method validation across the entire halogen series .

Quote Request

Request a Quote for 4-(4-Iodobenzoyl)isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.